tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate
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Description
Tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate (tBFPPC) is a novel and promising compound that has been investigated for a variety of scientific and medical applications. It is a synthetic derivative of piperazine, a heterocyclic compound found in many pharmaceuticals, and is characterized by its ability to bind to a variety of proteins and receptors. tBFPPC has been studied for its potential use in the synthesis of drugs, its ability to act as an inhibitor or activator of cellular processes, and its potential therapeutic applications.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluation studies. For instance, two derivatives of N-Boc piperazine were synthesized and their antibacterial and antifungal activities were studied against several microorganisms .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies to confirm the structures of synthesized derivatives .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
5. Synthesis of Biologically Active Natural Products The compound has been used as a precursor to synthesize biologically active natural products like Indiacen A and Indiacen B .
Proteomics Research
The compound has been used as a specialty product for proteomics research applications .
properties
IUPAC Name |
tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKIZQJOQTBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469299 |
Source
|
Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
CAS RN |
851753-43-0 |
Source
|
Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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